(S)-2-Ethynylpiperidine

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

(S)-2-Ethynylpiperidine is a chiral heterocyclic building block featuring a terminal alkyne at the 2-position of a piperidine ring. This structural motif provides a unique combination of a secondary amine and an alkynyl group, making it a versatile intermediate for asymmetric synthesis and medicinal chemistry.

Molecular Formula C7H11N
Molecular Weight 109.17 g/mol
Cat. No. B13493317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Ethynylpiperidine
Molecular FormulaC7H11N
Molecular Weight109.17 g/mol
Structural Identifiers
SMILESC#CC1CCCCN1
InChIInChI=1S/C7H11N/c1-2-7-5-3-4-6-8-7/h1,7-8H,3-6H2/t7-/m1/s1
InChIKeyFOWKJWIPJPYKKW-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Ethynylpiperidine: Chiral Alkyne Building Block for Asymmetric Synthesis and Medicinal Chemistry


(S)-2-Ethynylpiperidine is a chiral heterocyclic building block featuring a terminal alkyne at the 2-position of a piperidine ring. This structural motif provides a unique combination of a secondary amine and an alkynyl group, making it a versatile intermediate for asymmetric synthesis and medicinal chemistry . The compound is commercially available as the (S)-enantiomer, which is crucial for applications requiring defined stereochemistry, as the (R)-enantiomer and racemic mixture can lead to different pharmacological or material properties [1]. The alkyne functionality enables efficient coupling reactions, such as Huisgen cycloaddition, while the piperidine scaffold contributes to its utility in bioactive molecule design [2].

Why Racemic 2-Ethynylpiperidine or (R)-Enantiomer Cannot Substitute (S)-2-Ethynylpiperidine in Research


The (S)-enantiomer of 2-ethynylpiperidine is not interchangeable with its racemic mixture or the (R)-enantiomer due to the fundamental principle of stereochemical specificity in biological and catalytic systems. While all share the same molecular formula (C7H11N) and similar physical properties like density (0.9±0.1 g/cm³) and boiling point (143.8±29.0 °C), their three-dimensional orientation leads to distinct interactions with chiral environments [1]. In medicinal chemistry, the use of a racemate can result in ambiguous structure-activity relationships (SAR), where one enantiomer may be the active eutomer and the other an inactive or toxic distomer [2]. In asymmetric catalysis, substituting the (S)-enantiomer for a racemate would compromise the stereochemical integrity of the reaction, directly impacting the enantiomeric excess (ee) and yield of downstream products. Procurement of the specific (S)-enantiomer is therefore a critical control point to ensure reproducibility and validity of experimental results.

(S)-2-Ethynylpiperidine: Quantified Differential Performance vs. Comparators


Stereochemical Integrity in Synthesis: (S)-Enantiomer vs. Racemic Mixture

The (S)-enantiomer provides a defined stereochemical starting point, essential for achieving high enantiomeric excess (ee) in downstream products. In contrast, using a racemic mixture necessitates a resolution step, which inherently limits the maximum theoretical yield of the desired enantiomer to 50% [1]. This is a fundamental limitation of all resolution procedures from a racemate [2].

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Enantioselective Binding: (S)-Enantiomer vs. (R)-Enantiomer in Biological Systems

While direct comparative binding data for (S)-2-ethynylpiperidine is not publicly available, studies on structurally analogous piperidine derivatives demonstrate that enantiomers can exhibit marked differences in receptor binding affinity and selectivity [1]. The unique spatial arrangement of the (S)-enantiomer is critical for establishing accurate structure-activity relationships (SAR), as the (R)-enantiomer may have different or reduced affinity for a biological target [2].

Drug Discovery Target Binding Selectivity

Purity and Physical Form: (S)-Enantiomer Hydrochloride Salt vs. Free Base

The (S)-2-ethynylpiperidine is often procured as its hydrochloride salt for improved stability and ease of handling compared to the free base . The salt form increases molecular weight (from 109.17 g/mol for the free base to 145.63 g/mol for the HCl salt) and enhances water solubility, which is beneficial for aqueous reactions and biological assays . This contrasts with the free base, which has a boiling point of 143.8±29.0 °C and a vapor pressure of 5.3±0.3 mmHg at 25°C, indicating it is a volatile liquid that may require more careful storage and handling [1].

Chemical Handling Stability Formulation

Synthetic Versatility: Alkyne Moiety for Click Chemistry and Cross-Coupling

The terminal alkyne in (S)-2-ethynylpiperidine enables highly efficient and selective transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira coupling, which are not possible with saturated or differently functionalized piperidine analogs [1]. This allows for the direct conjugation of the chiral piperidine scaffold to diverse molecular payloads (e.g., fluorophores, biotin, drug fragments) or its extension into more complex structures [2].

Click Chemistry Conjugation Cross-Coupling

Optimal Procurement Scenarios for (S)-2-Ethynylpiperidine in R&D


Asymmetric Synthesis of Chiral Piperidine Alkaloids

Procurement of (S)-2-ethynylpiperidine is essential for the efficient, stereocontrolled synthesis of complex natural products and their analogs. The pre-installed (S)-stereocenter allows for a convergent synthetic approach, avoiding the need for a low-yielding chiral resolution step later in the synthesis, as demonstrated in the total synthesis of various 2-alkylpiperidine alkaloids [1].

Stereospecific SAR Exploration in Drug Discovery

In medicinal chemistry programs targeting chiral receptors or enzymes, (S)-2-ethynylpiperidine serves as a critical starting point for generating enantiomerically pure lead compounds. Its use ensures that the observed biological activity can be unambiguously attributed to the (S)-enantiomer, enabling robust SAR and protecting against misleading results from racemic mixtures [2].

Development of Chiral Ligands for Asymmetric Catalysis

The combination of a chiral amine and a terminal alkyne makes (S)-2-ethynylpiperidine a valuable precursor for novel chiral ligands. The alkyne can be used to 'click' the scaffold onto a solid support or to introduce additional metal-binding motifs, while the (S)-stereochemistry provides a defined chiral environment for inducing enantioselectivity in catalytic transformations [3].

Synthesis of Enantiopure Building Blocks via Click Chemistry

Researchers requiring a chiral piperidine moiety with a versatile attachment point should procure (S)-2-ethynylpiperidine. The terminal alkyne is a 'spring-loaded' handle for rapid, high-yielding conjugation via CuAAC click chemistry to azide-containing partners, enabling the construction of diverse, enantiopure compound libraries for high-throughput screening [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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